3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-methyl-1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(8(11)12)2-10(9-5)6-3-13-4-6/h2,6H,3-4H2,1H3,(H,11,12) |
InChI Key |
HSMRMFNGOGLRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form the pyrazole ring, which can then be further functionalized to introduce the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) undergoes classical acid-catalyzed reactions, forming derivatives critical for pharmaceutical and materials applications.
Esterification
Reaction with alcohols under acidic conditions yields esters (Table 1). For example, methanol in the presence of H₂SO₄ produces methyl 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate .
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| MeOH, H₂SO₄ | Reflux, 4h | Methyl ester | 72–85 | |
| EtOH, DCC/DMAP | RT, 12h | Ethyl ester | 65–78 |
Amidation
The acid reacts with amines to form amides, a key step in drug discovery. For instance, coupling with benzylamine using EDCI/HOBt generates the corresponding amide .
| Amine | Coupling Agent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | N-Benzylamide | 68–82 | |
| Aniline | DCC/DMAP | N-Phenylamide | 60–75 |
Oxetane Ring Reactivity
The strained oxetane ring undergoes ring-opening reactions under nucleophilic or acidic conditions.
Acid-Catalyzed Ring Opening
In HCl/THF, the oxetane ring opens to form chlorinated intermediates .
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| HCl (conc.), THF | 3-Chloropropyl derivative | >90% | |
| H₂SO₄, H₂O | Hydrolyzed diol | 75–88% |
Nucleophilic Substitution
Oxetanes react with nucleophiles (e.g., NaN₃) to yield azido derivatives .
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C, 6h | 3-Azidopropylpyrazole | 70–85 | |
| KSCN | EtOH, reflux | Thiocyanate derivative | 65–78 |
Coordination Chemistry
The compound acts as a polydentate ligand, coordinating via the pyrazole nitrogen and carboxylic oxygen.
Metal Complex Formation
Reaction with Cd(II) or Co(II) salts forms luminescent complexes .
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cd(NO₃)₂·4H₂O | H₂O/EtOH, RT | [Cd(HMPCA)₂(H₂O)₄] | Luminescence | |
| CoCl₂·6H₂O | DMF/H₂O, 60°C | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Electrocatalysis |
Catalytic Activity
Co(II) complexes exhibit bifunctional catalytic activity for oxygen evolution (OER) and reduction (ORR) .
| Catalyst | Overpotential (OER) | Half-Wave Potential (ORR) | Source |
|---|---|---|---|
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | 320 mV (at 10 mA/cm²) | -0.25 V vs. RHE |
Pyrazole Ring Modifications
The pyrazole ring participates in electrophilic substitutions, though the methyl group at position 3 directs reactivity.
Nitration
Nitration occurs at position 5 under mixed acid conditions.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative | 55–70 |
Halogenation
Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CHCl₃, RT | 5-Bromo derivative | 60–75 |
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) shows decomposition above 220°C, while UV irradiation induces decarboxylation .
| Condition | Observation | Source |
|---|---|---|
| 220°C (N₂) | Decomposition to CO₂ + oxetane byproducts | |
| UV (254 nm) | Decarboxylation to 3-methyl-1-(oxetan-3-yl)-1H-pyrazole |
Scientific Research Applications
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 3-methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and related compounds:
*Calculated based on molecular formula.
Key Observations :
- Oxetane vs. Oxolan : The 3-membered oxetane ring in the target compound confers higher conformational rigidity and polarity compared to the 5-membered oxolan (tetrahydrofuran), which may improve metabolic stability in drug candidates .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing its reactivity in coupling reactions .
- Heteroaromatic Substitutions : Pyrimidin-2-yl substituents (as in 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid) enable π-π stacking interactions in biological targets, as seen in anticancer agents .
Biological Activity
3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1956324-78-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, highlighting its applications in cancer therapy and other therapeutic areas.
- Molecular Formula: C₈H₁₀N₂O₃
- Molecular Weight: 182.18 g/mol
- PubChem CID: 118989895
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrazole derivatives, which are known for their diverse biological activities. The introduction of the oxetane ring enhances the compound's structural complexity and may influence its biological properties.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, derivatives of 1H-pyrazole have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In one study, the synthesized compounds were screened for their cytotoxic effects using the MTT assay, revealing that several derivatives showed stronger cytotoxicity than standard chemotherapeutics like curcumin and paclitaxel . Notably, compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against MDA-MB-231 cells, leading to increased caspase-3 activity and apoptosis induction at low concentrations (1–10 μM) .
The anticancer activity of this compound is attributed to its ability to disrupt microtubule assembly, which is crucial for mitosis. This mechanism is similar to that of taxanes, which are widely used in cancer treatment . Additionally, the compound's interactions with various molecular targets such as topoisomerase II and EGFR suggest a multifaceted approach to inhibiting tumor growth .
Other Biological Activities
Beyond its anticancer potential, this compound has been evaluated for other biological activities:
- Antiviral Activity: Preliminary bioassays have indicated potential antiviral effects against certain pathogens .
- Fungicidal Activity: Some derivatives have shown effectiveness against fungal pathogens such as wheat rust and phoma asparagi .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Methyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, azide-mediated cyclization using NaN₃ in DMF at 50°C for 3 hours yields pyrazole intermediates (e.g., 4-azidomethyl derivatives), followed by hydrolysis to the carboxylic acid . Alternatively, Vilsmeier-Haack formylation under reflux conditions with POCl₃/DMF can introduce aldehyde groups for downstream modifications . Key considerations include solvent choice (e.g., THF for cyclization) and catalyst optimization (e.g., tert-butyl peroxide for radical reactions) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole ring protons resonate at δ ~7.5–8.5 ppm, while oxetane protons appear as distinct multiplets (δ ~4.5–5.5 ppm). Carboxylic acid protons are typically absent due to exchange broadening but confirmable via ester derivatives .
- IR : Stretching vibrations for the carboxylic acid (C=O ~1700 cm⁻¹) and oxetane (C-O-C ~1200 cm⁻¹) are diagnostic. Azide intermediates show strong bands at ~2100 cm⁻¹ .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .
- Anti-diabetic : Evaluate α-glucosidase or α-amylase inhibition in enzyme-based assays .
- Anticancer : MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) to assess anti-proliferative effects via autophagy induction .
Advanced Research Questions
Q. How can structural modifications enhance target specificity (e.g., kinase inhibition vs. antimicrobial activity)?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 3) improves XOR inhibition (Ki <1 nM) but may reduce solubility .
- Oxetane Ring : Modifying the oxetane moiety (e.g., 3-methyloxetane-3-carbaldehyde) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Docking Studies : Molecular docking against LD transpeptidase or PPAR-γ identifies critical hydrogen bonds (e.g., carboxylic acid with Arg188) for rational design .
Q. How to resolve low yields during cyclization or purification steps?
- Methodological Answer :
- By-Product Mitigation : Use scavengers (e.g., Celite) during azide reactions to trap excess reagents .
- Purification : Flash chromatography with gradient elution (cyclohexane/EtOAc, 0–25% EtOAc) effectively separates regioisomers . For polar intermediates, reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) improves resolution .
Q. What strategies address contradictions in reported biological activities (e.g., anti-diabetic vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Establish IC₅₀ values across multiple assays to differentiate on-target vs. off-target effects .
- Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4) to rule out artifactual cytotoxicity from reactive metabolites .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) can identify upregulated autophagy markers (e.g., LC3-II) versus apoptosis pathways .
Contradictions and Resolutions
- Synthetic Routes : emphasizes azide-mediated cyclization, while prioritizes Vilsmeier-Haack reactions. Resolution lies in substrate-specific optimization (e.g., azides for electron-deficient pyrazoles) .
- Biological Targets : Anti-proliferative effects via mTOR inhibition ( ) may conflict with PPAR-γ agonism ( ). Dose-dependent profiling and isoform-specific assays are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
